13-Oxotrideca-9,11-dienoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
13-oxotrideca-9,11-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h4,6,8,10,12H,1-3,5,7,9,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHWGKEDVWKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC=CC=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711552 | |
| Record name | 13-Oxotrideca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125407-60-5, 33812-63-4 | |
| Record name | 13-Oxo-9,11-tridecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125407-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Oxotrideca-9,11-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Enzymology of 13 Oxotrideca 9,11 Dienoic Acid
Precursor Substrates and Initial Oxygenation Events
The biosynthesis of 13-oxotrideca-9,11-dienoic acid begins with the availability of specific polyunsaturated fatty acid precursors and their subsequent oxygenation.
Linoleic Acid and Linolenic Acid as Primary Precursors
Linoleic acid and α-linolenic acid are the foundational substrates for the synthesis of this compound. mdpi.commdpi.com These 18-carbon polyunsaturated fatty acids, containing a (1Z, 4Z)-pentadiene system, are widespread in plants and serve as the initial molecules upon which the biosynthetic machinery acts. mdpi.comwikipedia.org The availability of these precursors is a critical determinant for the subsequent production of oxylipins, including this compound. While both are primary precursors, the specific hydroperoxide formed and the final products can differ depending on the initial substrate. Studies have shown that the intake of linoleic acid can influence the metabolic pathways of related fatty acids, highlighting the interconnectedness of lipid metabolism. nih.govwur.nlresearchgate.net
Lipoxygenase-Mediated Hydroperoxide Formation
The first enzymatic step in the pathway is the dioxygenation of linoleic or linolenic acid, a reaction catalyzed by lipoxygenase (LOX) enzymes. mdpi.commdpi.comnih.gov LOX are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. mdpi.comnih.gov Specifically, 13-lipoxygenases (13-LOX) act on these substrates to form 13-hydroperoxy derivatives. nih.gov
When linoleic acid is the substrate, LOX catalyzes the formation of 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD). nih.govoup.com Similarly, when linolenic acid is used, the product is 13-hydroperoxylinolenic acid (13-HPOT). pnas.orgnih.gov This reaction involves the abstraction of a hydrogen atom from the C-11 position, followed by the stereo-specific insertion of oxygen at the C-13 position. researchgate.net The formation of these hydroperoxides is a crucial intermediate step, as they are the direct substrates for the subsequent enzyme in the pathway. nih.govoup.compnas.orgnih.gov
Enzymatic Conversion Mechanisms of 13-Hydroperoxides to this compound
Following their formation, the 13-hydroperoxides are rapidly converted into smaller, more volatile compounds and their corresponding oxo-acids through the action of hydroperoxide lyase.
Hydroperoxide Lyase (HPL) Activity and Substrate Specificity
Hydroperoxide lyase (HPL) is a specialized enzyme that catalyzes the cleavage of the carbon-carbon bond in fatty acid hydroperoxides. pnas.orgwikipedia.org This cleavage results in the formation of a short-chain aldehyde and an ω-oxo-acid. uu.nlnih.gov HPLs belong to the cytochrome P450 family of enzymes and exhibit a high degree of specificity for their substrates. mdpi.comwikipedia.orgnih.gov
In the context of this compound synthesis, HPL specifically acts on 13-hydroperoxides. nih.govoup.compnas.orguu.nl For instance, the cleavage of 13-HPOD by HPL yields hexanal (B45976) and 12-oxo-dodec-9-enoic acid, while the cleavage of 13-HPOT produces (Z)-3-hexenal and the same oxo-acid. pnas.orgnih.gov However, in some organisms, the cleavage of 13-hydroperoxides leads directly to the formation of this compound. nih.govoup.comnih.gov
Hydroperoxide lyases have been identified and characterized from a variety of biological sources, each with distinct properties.
Oscillatoria sp.: An HPL isolated from the blue-green algae Oscillatoria sp. demonstrates specific activity towards 13-HPOD, converting it to this compound. nih.govoup.com This enzyme shows no activity with the 9-hydroperoxide isomer (9-HPOD), indicating a strict substrate specificity. nih.govoup.com The enzyme has an optimal pH of 6.4 and an optimal temperature of 30°C. nih.govoup.com Its molecular weight has been estimated to be 56,000. nih.govoup.com
Soybean Cotyledons: Soybean (Glycine max) is another well-studied source of HPL. In soybean cotyledons, HPL activity is responsible for the cleavage of 13-hydroperoxides. nih.govnih.gov The HPL in soybean can utilize both 13S-HPOD and 13S-HPOT as substrates. nih.gov Interestingly, elicitor-treated soybean cotyledons show enhanced homolytic HPL activity, which cleaves 13-hydroperoxylinolenic acid to form this compound and a volatile compound. nih.gov This suggests a role for this pathway in plant defense responses. nih.govnih.gov
The efficiency and regulation of HPL are described by its kinetic parameters and its response to inhibitors.
The purified HPL from Oscillatoria sp. exhibits an apparent Michaelis constant (Km) of 7.4 micromolar for its substrate, 13-HPOD. nih.govoup.com The maximal velocity (Vmax) for this enzyme is 35 nanomoles per minute per milligram of protein. nih.govoup.com These values provide insight into the enzyme's affinity for its substrate and its catalytic efficiency.
Enzymatic activity can be influenced by various molecules. The HPL from Oscillatoria sp. is not inhibited by BW 755C, a dual inhibitor of cyclooxygenase and lipoxygenase. nih.govoup.com However, its activity is inhibited by molecules containing more than one hydroxyl group, with quercetin (B1663063) being identified as a potent inhibitor. nih.govoup.com This suggests that the active site of the enzyme may interact with these hydroxyl groups, impeding its function.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |
| Oscillatoria sp. | 13-HPOD | 7.4 nih.govoup.com | 35 nih.govoup.com | 6.4 nih.govoup.com | 30 nih.govoup.com |
Table 1: Kinetic Parameters of Hydroperoxide Lyase from Oscillatoria sp.
Homolytic versus Heterolytic Cleavage Mechanisms of Hydroperoxides
The cleavage of the peroxide bond (O-O) in fatty acid hydroperoxides is a critical step that can proceed through two distinct mechanisms: homolytic and heterolytic cleavage. pressbooks.puballen.in The pathway taken determines the nature of the resulting products.
Homolytic Cleavage : This process, also known as homolysis, involves the even breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons. pressbooks.puballen.in This generates two highly reactive free radical species: an alkoxyl radical (LO•) and a hydroxyl radical (•OH). youtube.com In the context of enzymatic reactions, hydroperoxide lyases (HPLs) are known to catalyze a homolytic rearrangement of fatty acid hydroperoxides. nih.govresearchgate.net This mechanism involves the formation of an alkoxyl radical from the hydroperoxide, which then undergoes β-scission. nih.gov The reaction catalyzed by cytochrome P450 enzymes can also proceed via homolytic cleavage of a hydroperoxide O-O bond to yield an oxygen-centered radical. capes.gov.br This type of cleavage is favored for non-polar bonds and can be initiated by heat or light. pressbooks.publibretexts.org
Heterolytic Cleavage : In contrast, heterolytic cleavage (or heterolysis) involves an uneven distribution of the bonding electrons upon bond breakage. pressbooks.puballen.in One oxygen atom retains both electrons, forming a negatively charged ion (anion), while the other is left with a positive charge (cation). allen.in This process typically results in the formation of an aldehyde and water. The tendency for heterolysis is influenced by the electronic nature of the hydroperoxide and its environment; electron-withdrawing groups facilitate heterolytic cleavage. researchgate.net
The distinction is crucial as homolytic cleavage leads to radical chain reactions, while heterolytic cleavage produces ionic intermediates. Hematin, for instance, has been shown to possess both homolytic and heterolytic hydroperoxide lyase-like activities, demonstrating that the cleavage pathway can be influenced by the catalyst. nih.gov
Role of Hydroxy Fatty Acid Dehydrogenase in this compound Biogenesis from 13-Hydroxyoctadecadienoic Acid
The biogenesis of this compound, a C13 compound, results from the cleavage of a C18 fatty acid hydroperoxide. A separate but related pathway involves the enzyme hydroxy fatty acid dehydrogenase, which acts on hydroxy fatty acids.
Specifically, 13-hydroxyoctadecadienoic acid (13-HODE), a C18 monohydroxy fatty acid, is a substrate for NAD+-dependent 13-HODE dehydrogenase. wikipedia.org This enzyme catalyzes the oxidation of the hydroxyl group at carbon 13 of 13-HODE to a keto group. The product of this reaction is not the C13 compound, but rather 13-oxo-9(Z),11(E)-octadecadienoic acid (13-KODE), a C18 keto fatty acid. wikipedia.orgnih.gov
Therefore, hydroxy fatty acid dehydrogenase is responsible for the conversion of a C18 hydroxy fatty acid to a C18 keto fatty acid. It is not directly involved in the cleavage of the carbon chain that leads to the formation of the C13 molecule, this compound. The activity of 13-HODE dehydrogenase has been studied particularly in colon tissue, where its levels are correlated with cell differentiation. nih.gov
Potential Involvement of Cytochrome P-450 Enzymes in Hydroperoxide Cleavage
Cytochrome P450 (P450) enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide array of endogenous and exogenous compounds. nih.gov A specific class of these enzymes, known as hydroperoxide lyases (HPLs), are directly responsible for the cleavage of fatty acid hydroperoxides. wikipedia.orgresearchgate.net
HPLs are classified within the CYP74 clan of the cytochrome P450 superfamily, specifically the CYP74B and CYP74C subfamilies. nih.govwikipedia.org They catalyze the C-C bond cleavage of hydroperoxides derived from polyunsaturated fatty acids like linoleic and linolenic acid. wikipedia.orgresearchgate.net For example, HPL cleaves 13-hydroperoxyoctadecadienoic acid (13-HPODE) to form a C12 oxo-acid (12-oxo-(9Z)-dodecenoic acid) and a C6 volatile aldehyde. researchgate.net Similarly, the cleavage of 13-hydroperoxylinolenic acid can yield this compound.
The mechanism involves the homolytic isomerization of the fatty acid hydroperoxide into a transient hemiacetal intermediate, which then spontaneously decomposes to yield the final aldehyde and oxo-acid products. nih.govresearchgate.net This catalytic action positions P450 enzymes as central players in the generation of a variety of oxylipins, including this compound, which are involved in plant defense and signaling. researchgate.net
Non-Enzymatic Formation and Degradation Pathways of this compound
Beyond controlled enzymatic synthesis, this compound and related oxo-fatty acids can be formed through spontaneous chemical reactions, particularly under conditions of oxidative stress.
Generation through Lipid Peroxidation and Oxidative Degradation of Hydroperoxides
Non-enzymatic formation of oxo-fatty acids occurs through the process of lipid peroxidation, a free-radical-driven chain reaction that degrades polyunsaturated fatty acids (PUFAs). wikipedia.orgfrontiersin.org This process consists of three main stages: initiation, propagation, and termination. youtube.com
Initiation : Pro-oxidants, such as hydroxyl radicals, abstract a hydrogen atom from a PUFA, creating a carbon-centered lipid radical (L•). wikipedia.org
Propagation : The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from an adjacent lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH). youtube.comwikipedia.org
Termination : The reaction ceases when radicals are neutralized, for instance, by an antioxidant or by reacting with another radical. wikipedia.org
Lipid hydroperoxides (LOOH) are the primary products of this process and are relatively unstable. nih.gov They can subsequently decompose, especially in the presence of transition metals like iron, to form highly reactive alkoxyl radicals (LO•). frontiersin.orgresearchgate.net These alkoxyl radicals can undergo further reactions, including fragmentation of the carbon chain, to yield a variety of secondary products, including aldehydes and keto acids. nih.govresearchgate.net It is through this oxidative degradation cascade that compounds like this compound can be generated non-enzymatically from the hydroperoxides of C18 fatty acids. oup.com
Proposed Chemical Cascade Reactions in Biological Matrices
In biological systems, the non-enzymatic formation of this compound is part of a complex chemical cascade initiated by lipid peroxidation. The hydroperoxides formed from polyunsaturated fatty acids are key intermediates in this cascade. nih.gov
The decomposition of these hydroperoxides is often catalyzed by transition metal ions, such as iron, through Fenton-like reactions. frontiersin.org This generates alkoxyl and peroxyl radicals. nih.gov The alkoxyl radical (LO•) is particularly important in the formation of carbonyl compounds. It can undergo a series of reactions, including cyclization, rearrangement, and β-scission (fragmentation), which breaks the carbon backbone of the fatty acid. researchgate.net
This fragmentation leads to the formation of shorter-chain aldehydes and oxo-acids. researchgate.net For instance, the decomposition of a 13-hydroperoxide of a C18 fatty acid can lead to the cleavage of the bond between C12 and C13 or C13 and C14, resulting in a variety of breakdown products. The formation of this compound would arise from the cleavage of a larger precursor hydroperoxide. This cascade of reactions contributes to the complex mixture of oxidized lipid products found in tissues under oxidative stress. mdpi.com
Biological Roles and Signaling Functions of 13 Oxotrideca 9,11 Dienoic Acid and Its Metabolites
Involvement in Plant Defense Mechanisms and Intercellular Communication
The oxylipin, 13-oxotrideca-9,11-dienoic acid, is a reactive signaling molecule involved in a plant's defense against various environmental stresses, including herbivory and pathogen attack. Its production is a key part of a sophisticated defense system.
Role as an Elicitor in Herbivore-Induced Plant Responses
The enzymatic activity of homolytic hydroperoxide lyase, which is responsible for the cleavage of 13-hydroperoxylinolenic acid to form this compound, has been observed to be significantly enhanced in soybean cotyledons upon treatment with elicitors. nih.gov Elicitors are compounds that trigger a defense response in plants. This enhancement suggests that this compound is part of the plant's induced defense mechanism, which is activated in response to external threats such as herbivore feeding. While direct studies detailing its specific role in herbivore-induced responses are limited, its formation as a result of elicitation points towards its function as a signaling molecule in the broader plant defense cascade.
Activation of Jasmonic Acid Biosynthesis Pathways
The jasmonic acid (JA) pathway is a critical signaling cascade in plants that mediates defenses against herbivores and certain pathogens. While the direct activation of JA biosynthesis by this compound is an area of ongoing research, there is evidence of a close relationship between this oxylipin and the JA pathway. In rice leaves, the application of jasmonic acid has been shown to induce the accumulation of 13-oxooctadeca-9,11-dienoic acid (13-KODE), a closely related compound. This suggests a feedback loop or a coordinated regulation between different oxylipins within the defense signaling network. The biosynthesis of jasmonic acid itself initiates from the oxygenation of α-linolenic acid by lipoxygenase (LOX) to form 13(S)-hydroperoxy-octadecatrienoic acid, a precursor shared with the pathway leading to this compound. researchgate.net This shared origin underscores the interconnectedness of these signaling molecules in orchestrating plant defense.
Differential Emission of Plant Volatiles (e.g., Monoterpenes)
Plants under herbivore attack often release a blend of volatile organic compounds (VOCs), including monoterpenes, which can serve to repel herbivores, attract natural enemies of the herbivores (a phenomenon known as indirect defense), or signal to other parts of the plant or neighboring plants. The enzymatic formation of this compound from 13-hydroperoxylinolenic acid is accompanied by the production of a volatile C5 compound, 2-penten-1-ol. nih.gov While the direct influence of this compound on the differential emission of other plant volatiles like monoterpenes has not been extensively characterized, its own biosynthesis is linked to the release of at least one volatile compound, indicating its integration into the complex signaling network that governs plant volatile emissions during defense responses.
Antifungal Activity in Host Plants
This compound has demonstrated direct antifungal properties. nih.gov A study utilizing a chromatographic bioassay revealed that this compound can inhibit the growth of fungi. nih.gov This antimicrobial activity is a crucial aspect of a plant's ability to defend itself against pathogenic fungi. The broader class of plant oxylipins, to which this compound belongs, is known to be involved in defense against pathogens. nih.gov Some oxylipins can directly impair the growth of microbes, while others may stimulate the expression of defense-related genes in the plant or regulate programmed cell death to limit the spread of infection. nih.gov The presence of an α,β,γ,δ-unsaturated carbonyl group in the structure of this compound is thought to be important for its biological activity, including its antifungal effects. nih.gov
Modulatory Effects on Animal and Cellular Signaling Pathways
Beyond its role in plants, metabolites derived from the oxidation of fatty acids, such as this compound and its analogs, have been shown to exert modulatory effects on animal cellular signaling pathways, particularly those involved in inflammation.
Anti-inflammatory Actions and Mechanisms (e.g., in Macrophage Cells)
A closely related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been the subject of research regarding its anti-inflammatory effects in murine macrophage cells (RAW 264.7). nih.govnih.govresearchgate.net Macrophages are key immune cells that play a central role in the inflammatory response.
In studies using lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophages, 13-KODE demonstrated several key anti-inflammatory actions:
Inhibition of Nitric Oxide (NO) Production: LPS stimulation typically leads to a significant increase in the production of nitric oxide (NO), a pro-inflammatory mediator. 13-KODE was found to inhibit this LPS-induced NO production by suppressing the expression of the inducible nitric oxide synthase (iNOS) enzyme. nih.gov
Suppression of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), is a hallmark of inflammation. Treatment with 13-KODE was shown to suppress the LPS-induced expression of both TNF-α and IL-1β in macrophages. nih.govresearchgate.net
Modulation of Signaling Pathways: The anti-inflammatory effects of 13-KODE are mediated through its influence on key intracellular signaling pathways. It has been observed to inhibit the LPS-mediated nuclear localization of nuclear factor-kappa B (NF-κB) and the activation of mitogen-activated protein kinases (MAPKs). nih.gov Both NF-κB and MAPKs are critical regulators of the expression of pro-inflammatory genes.
The table below summarizes the key research findings on the anti-inflammatory effects of 13-KODE in macrophage cells.
| Experimental Model | Key Finding | Mechanism of Action | Reference |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells | Inhibition of nitric oxide (NO) production | Suppression of inducible nitric oxide synthase (iNOS) expression | nih.gov |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells | Suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) expression | Downregulation of pro-inflammatory cytokine gene expression | nih.govresearchgate.net |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells | Inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation | Modulation of key inflammatory signaling pathways | nih.gov |
| Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells | Inhibition of mitogen-activated protein kinase (MAPK) activation | Modulation of key inflammatory signaling pathways | nih.gov |
These findings highlight the potential of this class of compounds to modulate inflammatory responses at the cellular level, providing a basis for further investigation into their physiological and therapeutic roles.
Peroxisome Proliferator-Activated Receptor-α (PPARα) Agonism
The role of a Peroxisome Proliferator-Activated Receptor-α (PPARα) agonist has been robustly demonstrated for the C18 analogue, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), which is found in tomato juice. ethernet.edu.etresearchgate.net In vitro luciferase assays revealed that this compound significantly induces PPARα activation. ethernet.edu.et This agonistic activity suggests a potential role in improving obesity-induced dyslipidemia and hepatic steatosis. ethernet.edu.etcaymanchem.com
Intermediary Roles in Lipid Metabolite Cascades
This compound is a recognized intermediate in the enzymatic breakdown of fatty acids, leading to the formation of various other compounds. ethernet.edu.etnih.gov
The formation of this compound has been specifically documented in soybean cotyledons. nih.gov It is produced from the enzymatic cleavage of 13-hydroperoxylinolenic acid by a homolytic hydroperoxide lyase. nih.gov This reaction also yields the volatile C5 compound, 2-penten-1-ol. nih.gov The process is enhanced by elicitation, suggesting a role in plant defense mechanisms. nih.gov The 13-oxo-tridecadienoic acid products have also been shown to possess antifungal properties. nih.gov
Table 1: Enzymatic Formation of this compound
| Substrate | Enzyme | Product 1 | Product 2 | Biological Context |
| 13-Hydroperoxylinolenic acid | Homolytic Hydroperoxide Lyase | This compound | 2-Penten-1-ol | Elicitor-treated soybean cotyledons |
There is currently no specific information available in the reviewed scientific literature regarding the conjugate formation of this compound with biological nucleophiles such as ascorbic acid.
Advanced Methodologies for Research and Analysis of 13 Oxotrideca 9,11 Dienoic Acid
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification
Spectroscopic and spectrometric methods are fundamental in determining the precise chemical structure and measuring the abundance of 13-oxotrideca-9,11-dienoic acid.
Mass Spectrometry (MS and Tandem MS) for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is a cornerstone technique for the molecular identification of this compound. High-resolution mass spectrometry (HR-MS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. nih.gov For instance, the computed molecular weight of this compound is approximately 224.30 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns. In negative ionization mode, the precursor ion [M-H]⁻ for this compound is observed at an m/z of 223.1333. nih.gov Subsequent fragmentation provides structural information unique to the molecule. This technique is invaluable for distinguishing it from other related compounds in complex biological matrices.
Metabolite profiling studies utilize MS to identify and quantify a wide range of metabolites, including this compound, in biological samples. This allows researchers to understand its metabolic pathways and how its levels change in response to various stimuli. nih.gov For example, it has been identified as a metabolite in plants like Glycine max (soybean). nih.govnih.gov
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C13H20O3 | nih.gov |
| Computed Molecular Weight | 224.30 g/mol | nih.gov |
| Precursor Ion [M-H]⁻ (m/z) | 223.1333 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Characterization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation and characterization of isomers of this compound. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to elucidate the precise connectivity of atoms and the stereochemistry of the molecule. researchgate.net
NMR analysis is particularly crucial for distinguishing between geometric isomers, such as the (9Z,11E) and (9E,11E) forms of the dienoic acid moiety. nih.gov The coupling constants and chemical shifts of the olefinic protons in the ¹H NMR spectrum provide unambiguous information about the cis and trans configurations of the double bonds. This level of detail is essential for understanding the specific biological activities of different isomers.
Ultraviolet Spectroscopy for Conjugated Diene System Analysis
Ultraviolet (UV) spectroscopy is a straightforward and effective method for analyzing the conjugated diene system present in this compound. nih.gov The conjugated double bonds in the molecule give rise to a characteristic UV absorption maximum. For the related compound, 13-oxo-9Z,11E-octadecadienoic acid, the UV absorption maximum is observed at 279 nm. caymanchem.com This property is useful for both qualitative detection and quantitative analysis, particularly when coupled with chromatographic separation techniques. The position and intensity of the absorption peak can also provide information about the specific configuration of the conjugated system.
Chromatographic Separation and Isolation Techniques
Chromatographic methods are indispensable for the separation, purification, and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and quantitative analysis of this compound. nih.govresearchgate.net Normal-phase HPLC, in particular, has been successfully employed to separate and isolate the methyl ester derivatives of this compound. nih.gov
For quantitative analysis, HPLC methods are developed and validated to ensure accuracy, precision, and linearity. These methods often involve extraction of the analyte from a sample, followed by separation on an appropriate HPLC column and detection using a UV or mass spectrometric detector. The ability to achieve high-resolution separation makes HPLC ideal for analyzing isomers and closely related compounds. cabidigitallibrary.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, especially after derivatization to increase its volatility. nih.gov Methyl esterification is a common derivatization procedure that allows the compound to be readily analyzed by GC-MS. nih.gov
The gas chromatograph separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass spectral data for identification. athenaeumpub.com GC-MS is highly sensitive and provides excellent separation efficiency, making it suitable for the analysis of trace amounts of this compound in various biological and environmental samples. nih.gov
| Technique | Application | Key Features | Source |
|---|---|---|---|
| HPLC | Purification, Quantitative Analysis | High resolution, suitable for isomer separation. | nih.govresearchgate.netcabidigitallibrary.org |
| GC-MS | Analysis of volatile/derivatized analytes | High sensitivity, excellent separation efficiency. Requires derivatization for non-volatile compounds. | nih.govnih.govathenaeumpub.com |
Derivatization Strategies for Enhanced Chromatographic Separation and Detection (e.g., Pentafluorobenzyloximes, Methyl Esters)
The analysis of oxylipins such as this compound by gas chromatography (GC) requires derivatization to increase their volatility and thermal stability. mdpi.com Without this chemical modification, the inherent polarity of the carboxyl and hydroxyl groups would lead to poor chromatographic performance. acs.org Two common and effective derivatization strategies are the formation of pentafluorobenzyl (PFB) oximes and methyl esters. nih.govresearchgate.netnih.gov
Pentafluorobenzyl (PFB) Oximes: This strategy specifically targets the ketone functional group of this compound. The derivatization is typically performed in situ by reacting the sample with pentafluorobenzyl hydroxylamine (B1172632) (PFBHA). nih.govresearchgate.net This reaction converts the oxo-acid into its corresponding O-2,3,4,5,6-pentafluorobenzyl oxime. nih.govresearchgate.net The resulting PFB oxime derivative offers significant advantages for GC-mass spectrometry (MS) analysis. The highly electronegative fluorine atoms on the PFB group make the derivative particularly suitable for detection by negative ion chemical ionization (NICI), a highly sensitive and selective MS technique that provides low-background analysis. nih.govnih.gov In positive electron impact-MS mode, PFB oximes also produce characteristic fragment ions that aid in the structural identification of oxylipins within complex biological mixtures. nih.govresearchgate.net This method has been successfully applied for the sensitive, linear, and reproducible quantification of various oxo-acids, including 13-oxo-9,11-tridecadienoic acid. nih.govresearchgate.net
Methyl Esters: The formation of fatty acid methyl esters (FAMEs) is a classic and widely used derivatization technique for the analysis of fatty acids and their derivatives. nih.govthermofisher.com This method targets the carboxylic acid group of this compound. The process, known as methylation or transesterification, converts the carboxylic acid into a less polar and more volatile methyl ester. acs.org This can be achieved through several catalytic methods:
Acid-Catalyzed Methylation: Reagents like boron trifluoride (BF₃) in methanol (B129727) or hydrochloric acid (HCl) in methanol are commonly used. nih.govnih.gov The sample is heated with the reagent to drive the reaction to completion. nih.gov For instance, a sample can be incubated overnight at 45°C or heated at 100°C for about an hour with a solution of 1.2% HCl in methanol/toluene. nih.gov
Base-Catalyzed Methanolysis: This method, using catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol, is generally faster and proceeds under milder temperature conditions than acid-catalyzed reactions. nih.gov However, for free fatty acids, a two-step process involving saponification followed by acid-catalyzed methylation is often employed. nih.gov
The resulting FAMEs are then extracted into a nonpolar solvent, such as hexane, and are ready for injection into the GC system for separation and quantification. nih.govyoutube.com
Table 1: Comparison of Derivatization Strategies for this compound Analysis
| Feature | Pentafluorobenzyl (PFB) Oxime Derivatization | Methyl Ester (FAME) Derivatization |
|---|---|---|
| Target Functional Group | Ketone (oxo group) | Carboxylic Acid |
| Primary Reagent | Pentafluorobenzyl hydroxylamine (PFBHA) | Methanol with an acid (HCl, BF₃) or base (KOH) catalyst |
| Analytical Advantage | High sensitivity and selectivity with GC-NICI-MS; characteristic fragmentation in EI-MS. nih.govnih.gov | Increases volatility for standard GC-FID/MS analysis; well-established, robust method. acs.orgnih.gov |
| Application Scope | Ideal for quantifying highly reactive oxo-derivatives in complex matrices. researchgate.net | Broadly applicable for total fatty acid profiling. thermofisher.com |
| Reaction Conditions | Typically mild, in situ reaction. nih.gov | Can range from room temperature (base-catalyzed) to elevated heat (acid-catalyzed). nih.gov |
Isotopic Labeling and Tracing in Biosynthetic Pathway Delineation
Isotopic labeling is a powerful methodology used to delineate the biosynthetic pathways of natural products, including oxylipins like this compound. This technique involves introducing atoms with a non-standard isotopic composition (e.g., ¹³C, ²H, ¹⁸O) into precursor molecules and tracking their incorporation into the final product. By analyzing the mass shift in the resulting labeled compound using mass spectrometry, researchers can confirm precursor-product relationships and elucidate the sequence of enzymatic reactions.
In the context of this compound biosynthesis, which is known to be formed from the cleavage of 13-hydroperoxylinolenic acid, a typical isotopic labeling experiment would involve the following steps:
Synthesis of Labeled Precursor: A labeled version of a suspected precursor, such as α-linolenic acid, is synthesized. This could involve using ¹³C-labeled linolenic acid or introducing an ¹⁸O label into the carboxyl group.
Incubation: The labeled precursor is supplied to the biological system under investigation, such as plant tissues or a purified enzyme preparation. The enzymes within the system, like lipoxygenase and hydroperoxide lyase, will process the labeled precursor. nih.gov
Extraction and Analysis: After a set incubation period, the metabolites are extracted. The product of interest, this compound, is then isolated and analyzed by high-resolution mass spectrometry.
Pathway Confirmation: An increase in the molecular weight of the isolated this compound corresponding to the mass of the incorporated isotope(s) confirms that it is a downstream product of the labeled precursor. The specific location of the label can further clarify the enzymatic mechanisms involved.
This tracing approach provides definitive evidence for biosynthetic pathways, distinguishing them from potential chemical degradation artifacts and revealing the specific roles of enzymes in the metabolic network.
In vitro Enzymatic Activity Assays for Characterization of Enzyme Kinetics and Inhibitors
The formation of this compound is catalyzed by a homolytic hydroperoxide lyase (HPLS), which cleaves its substrate, 13-hydroperoxylinolenic acid. nih.gov In vitro enzymatic assays are essential for characterizing the activity of this enzyme, determining its kinetic parameters, and screening for potential inhibitors.
A typical in vitro activity assay for the HPLS that produces this compound involves incubating an enzyme extract, for instance from elicitor-treated soybean cotyledons, with the substrate 13-hydroperoxylinolenic acid. nih.gov The reaction progress can be monitored by separating and quantifying the products, such as this compound, using techniques like high-performance liquid chromatography (HPLC). nih.gov
To characterize enzyme kinetics, the initial reaction velocity is measured at various substrate concentrations. These data are then plotted (e.g., using a Michaelis-Menten plot) to determine key kinetic constants:
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate.
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
While specific kinetic data for the HPLS producing this compound are not widely published, data from related oxylipin-metabolizing enzymes, such as 12-oxophytodienoate reductase (OPR), illustrate the principle. OPR enzymes catalyze a key step in jasmonic acid biosynthesis and have been extensively characterized. nih.govresearchgate.net For example, the OPR3 isozyme from Arabidopsis thaliana effectively converts its substrate, (9S,13S)-12-oxophytodienoic acid, with a Kₘ of 35 µM and a Vₘₐₓ of 53.7 nkat per mg of protein. nih.govresearchgate.net
Furthermore, in vitro assays are used to study enzyme inhibition. pnas.orgwikipedia.org Potential inhibitors can be added to the reaction mixture, and their effect on the enzyme's activity is measured. This can reveal mechanisms of regulation, such as the self-inhibition observed in some OPR enzymes, which dimerize to block their active sites. wikipedia.orgpnas.org
Table 2: Example of Enzyme Kinetic Data from a Related Oxylipin Pathway Enzyme
| Enzyme | Organism | Substrate | Kₘ (µM) | Vₘₐₓ (nkat/mg protein) | Source |
|---|---|---|---|---|---|
| 12-Oxophytodienoate Reductase 3 (OPR3) | Arabidopsis thaliana | (9S,13S)-12-Oxophytodienoic acid | 35 | 53.7 | nih.govresearchgate.net |
Bioassays for Functional Characterization (e.g., Antifungal Activity, Anti-inflammatory Effects)
Bioassays are critical for determining the biological functions of compounds like this compound. These assays have revealed its potential roles in plant defense and as a modulator of inflammatory responses.
Antifungal Activity: The antifungal properties of this compound have been demonstrated using a chromatographic bioassay. nih.gov In this method, the products of the enzymatic reaction of HPLS were separated by thin-layer chromatography (TLC). The TLC plate was then sprayed with a suspension of fungal spores and incubated under conditions suitable for fungal growth. The inhibition of fungal growth in the region corresponding to this compound confirmed its antifungal activity. nih.gov This suggests a role for the compound in the defense mechanisms of host plants against fungal pathogens. nih.gov
Anti-inflammatory Effects: While direct studies on this compound are limited, extensive research on its C18 analogue, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), provides a strong model for its potential anti-inflammatory activity. mdpi.comnih.gov These effects are typically evaluated using in vitro cell-based bioassays, most commonly with murine macrophage cell lines like RAW 264.7. mdpi.comresearchgate.netnih.gov
The standard anti-inflammatory bioassay protocol is as follows:
Macrophage cells are pre-treated with various concentrations of the test compound (e.g., 13-KODE).
Inflammation is then induced by stimulating the cells with lipopolysaccharide (LPS), a component of bacterial cell walls. mdpi.comnih.gov
After incubation, the cell culture medium is analyzed for the presence of pro-inflammatory mediators, and cell lysates are analyzed for key signaling proteins.
Studies on 13-KODE have shown that it significantly inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated macrophages. mdpi.comnih.gov It exerts these effects by inhibiting the activation of key inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). mdpi.comnih.gov
Table 3: Summary of Bioassay Findings for 13-KODE (C18 Analogue)
| Bioassay | Model System | Key Findings | Implication | Source |
|---|---|---|---|---|
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 13-KODE inhibited LPS-induced NO production. | Anti-inflammatory potential. | mdpi.comnih.gov |
| Pro-inflammatory Cytokine Secretion | LPS-stimulated RAW 264.7 macrophages | 13-KODE decreased the secretion of TNF-α and IL-1β. | Attenuation of inflammatory response. | mdpi.comresearchgate.net |
| Signaling Pathway Activation | LPS-stimulated RAW 264.7 macrophages | Inhibited nuclear localization of NF-κB and activation of MAPK. | Elucidation of the molecular mechanism of action. | mdpi.comnih.gov |
| Anticancer Stem Cell Activity | MDA-MB-231 Breast Cancer Stem Cells | Inhibited mammosphere formation and reduced CSC marker gene expression. | Potential as a therapeutic agent targeting cancer stemness. | nih.gov |
Q & A
Q. How can 13-Oxotrideca-9,11-dienoic acid be distinguished from structurally similar oxylipins using analytical techniques?
- Methodological Answer: Utilize hyphenated techniques such as GC-MS or LC-MS/MS with selected reaction monitoring (SRM). Key parameters include:
-
Double-bond geometry : Confirm (9E,11E) configuration via nuclear Overhauser effect (NOE) NMR spectroscopy .
-
Derivatization : Use alkyne-tagged derivatives (e.g., 13-OxoODE Alkyne) for enhanced detection sensitivity in biological matrices .
Technique Key Parameters Advantages GC-MS Trimethylsilyl derivatization, retention index matching High resolution for volatile analogs HPLC C18 column, UV detection at 234 nm (conjugated diene) Quantification in lipid extracts NMR H NMR: δ 5.5–6.5 ppm (diene protons) Stereochemical confirmation
Q. What are the primary biological roles of this compound in plant or mammalian systems?
- Methodological Answer: Focus on phenotype-driven assays:
- Plant systems : Investigate jasmonate-like signaling using mutant lines (e.g., Arabidopsis aos mutants) and measure stress-responsive genes (e.g., LOX2, VSP2) .
- Mammalian systems : Assess inflammatory mediators (e.g., TNF-α, IL-6) in macrophage models (e.g., RAW 264.7 cells) under LPS stimulation .
- Phenotype correlation : Use ChEBI ontology terms (e.g., "Phenotype modified by environments containing 13-Oxo-9,11-tridecadienoic acid") to link bioactivity to specific pathways .
Q. Which extraction and purification protocols are optimal for isolating this compound from biological samples?
- Methodological Answer:
- Extraction : Use Folch method (chloroform:methanol, 2:1 v/v) with 0.01% BHT to prevent oxidation .
- Purification : Normal-phase chromatography (silica gel) with hexane:ethyl acetate (7:3) gradient; confirm purity via TLC (Rf ~0.4 in same solvent) .
- Storage : Aliquot in ethanol at -80°C under argon to avoid degradation .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of this compound for high enantiomeric excess?
- Methodological Answer:
- Step 1 : Employ Wittig reaction with (E,E)-configured ylides and C13 keto-acid precursors under inert conditions .
- Step 2 : Use chiral catalysts (e.g., Jacobsen’s salen-Mn(III)) for asymmetric epoxidation of intermediate dienes .
- Step 3 : Validate stereochemistry via circular dichroism (CD) spectroscopy and compare with ChEBI-reported standards .
Q. What experimental strategies mitigate oxidative degradation of this compound during in vitro assays?
- Methodological Answer:
- Antioxidant additives : Include 10 μM Trolox or 1 mM ascorbate in buffer systems .
- Anaerobic conditions : Use gloveboxes (O₂ < 1 ppm) for cell-free assays .
- Stability monitoring : Track hydroperoxide formation via FOX assay at 560 nm .
Q. How do contradictory findings about the compound’s pro- vs. anti-inflammatory effects arise, and how can they be resolved?
- Methodological Answer:
- Source identification : Check cell model specificity (e.g., neutrophils vs. macrophages) and dosing regimes (pro-inflammatory at >10 μM) .
- Pathway mapping : Use RNA-seq to compare PPAR-γ vs. NF-κB pathway activation across models .
- Meta-analysis : Apply PRISMA guidelines to aggregate data from studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
Q. What computational approaches predict the binding affinity of this compound to lipid-binding proteins?
- Methodological Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of FABP4 or COX-2 (PDB IDs: 2NNQ, 5KIR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Validation : Compare with SPR data (e.g., Biacore) for kinetic binding parameters (kₐ, kₐ) .
Q. How can isotopic labeling (e.g., C) track the metabolic fate of this compound in vivo?
- Methodological Answer:
- Synthesis : Incorporate C at the carbonyl group via keto-acid precursor isotopic enrichment .
- Imaging : Use nanoDESI-MS for spatial tracking in tissue sections .
- Pathway analysis : Perform C NMR flux analysis in liver homogenates to identify β-oxidation intermediates .
Data Contradiction and Validation
Q. What statistical frameworks address variability in dose-response curves across independent studies?
- Methodological Answer:
Q. How should researchers validate interactions between this compound and membrane receptors?
- Methodological Answer:
- Orthogonal assays : Combine SPR (affinity), TR-FRET (dimerization), and calcium flux (functional readouts) .
- Negative controls : Use receptor knockout cell lines or competitive antagonists (e.g., GW9662 for PPAR-γ) .
- Data triangulation : Cross-reference with STRING database for pathway enrichment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
